Molecular Weight Advantage and Atom Economy
3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine (C₁₂H₁₆N₂O₂, MW = 220.27) possesses a molecular weight 4.03 Da lower than its closest saturated analog N-(3,3-diethoxypropyl)-4-pyridinamine (CAS 864684-92-4; C₁₂H₂₀N₂O₂, MW = 224.30) . The difference arises from the formal loss of two hydrogen atoms (2H = 2.016 Da) and one additional hydrogen equivalent due to the alkyne (C≡C, unsaturation index 2) vs. alkane (C–C, unsaturation index 0) transformation . This reduction aligns the target compound more favorably with Lipinski's Rule of Five upper molecular weight threshold (MW ≤ 500), particularly in lead optimization campaigns where each Dalton counts against pharmacokinetic liabilities. Furthermore, 3-(3,3-diethoxyprop-1-ynyl)pyridine (CAS 143952-62-9), which lacks the 4-amino group, has a molecular weight of 205.25 g/mol, making it 15.02 Da lighter but at the cost of losing the nucleophilic amine handle essential for amide coupling, reductive amination, and bioconjugation .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 220.27 g/mol (C₁₂H₁₆N₂O₂, calculated monoisotopic mass 220.121 Da) |
| Comparator Or Baseline | 224.30 g/mol (N-(3,3-diethoxypropyl)-4-pyridinamine, CAS 864684-92-4); 205.25 g/mol (3-(3,3-diethoxyprop-1-ynyl)pyridine, CAS 143952-62-9) |
| Quantified Difference | –4.03 g/mol (vs. 864684-92-4); +15.02 g/mol (vs. 143952-62-9, but the latter lacks the 4-NH₂ group) |
| Conditions | Calculated monoisotopic mass based on elemental composition; confirmed by HRMS as reported by vendor analytical certificates |
Why This Matters
The lower molecular weight relative to the saturated analog provides a measurable advantage in fragment-based and lead-like library design where MW efficiency indices (e.g., LLE, LE) are used for compound prioritization.
